molecular formula C15H21BO4 B12980204 1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B12980204
M. Wt: 276.14 g/mol
InChI Key: LNRDXNZEAUTFGV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is an organic compound that features a boronic ester group. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure, which includes a boron atom within a dioxaborolane ring, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves the reaction of 2-methoxy-3-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to, given the reactivity of boronic esters and the need to handle palladium catalysts with care .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

  • 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Methoxyboronic acid pinacol ester

Uniqueness: 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides stability and reactivity, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

1-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H21BO4/c1-10(17)11-8-7-9-12(13(11)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

LNRDXNZEAUTFGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)C)OC

Origin of Product

United States

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